molecular formula C9H7N3O2 B2723342 7-Amino-1,5-naphthyridine-3-carboxylic acid CAS No. 2089649-99-8

7-Amino-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B2723342
CAS No.: 2089649-99-8
M. Wt: 189.174
InChI Key: DRTLZSZLSANJPO-UHFFFAOYSA-N
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Description

7-Amino-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing two nitrogen atoms. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific domains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,5-naphthyridine-3-carboxylic acid typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation. One common method includes the thermal condensation of primary aromatic amines with the carbonyl group of β-ketoesters, leading to the formation of Schiff base intermediates, which then undergo cyclization .

Industrial Production Methods: Industrial production methods for this compound often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to construct the naphthyridine core. This method provides a high yield and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

7-Amino-1,5-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: It has shown promise in the development of new therapeutic agents for treating bacterial infections and other diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Amino-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms. This inhibition can result in the antimicrobial or antiviral effects observed in various studies .

Comparison with Similar Compounds

Uniqueness: 7-Amino-1,5-naphthyridine-3-carboxylic acid is unique due to its specific arrangement of nitrogen atoms and its potential for diverse chemical modifications. This uniqueness allows it to exhibit a wide range of biological activities and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

7-amino-1,5-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-6-2-8-7(12-4-6)1-5(3-11-8)9(13)14/h1-4H,10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTLZSZLSANJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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